Comparable Bioavailability to Ferrous Sulfate in a Challenging Food Matrix
In a head-to-head randomized crossover trial in non-anemic women, the relative bioavailability (RBV) of iron from Fe picolinate was 0.99 (90% CI: 0.85-1.15) compared to ferrous sulfate when both were fortified into a fruit yogurt matrix containing calcium and polyphenols. The geometric mean fractional iron absorption was not significantly different between the two sources (5.2% for Fe picolinate vs 5.3% for Fe sulfate). This bioequivalence was established in a product type known to inhibit iron absorption from conventional salts [1].
| Evidence Dimension | Fractional iron absorption and relative bioavailability (RBV) in a fortified fruit yogurt |
|---|---|
| Target Compound Data | Fractional iron absorption: 5.2% (95% CI: 3.8-7.2%); RBV vs FeSO4: 0.99 (90% CI: 0.85-1.15) |
| Comparator Or Baseline | Ferrous sulfate: Fractional iron absorption 5.3% (95% CI: 3.8-7.3%) |
| Quantified Difference | No significant difference; the 90% CI for RBV fell within the FDA bioequivalence boundaries (0.80-1.25) |
| Conditions | Double-blind, randomized cross-over design; n=19 non-anemic Swiss women; 2.5 mg 57Fe (picolinate) or 54Fe (sulfate) per serving in a dairy-based fruit yogurt; absorption measured by erythrocyte incorporation 14 days post-consumption |
Why This Matters
This demonstrates that iron picolinate achieves bioequivalence to the gold-standard ferrous sulfate, but unlike ferrous sulfate, it does so without inducing color changes, a critical factor for procurement in the fortification of difficult-to-fortify products.
- [1] Sabatier M, Galaffu N, Habeych Narvaez EA, et al. The bioavailability of iron picolinate is comparable to iron sulfate when fortified into a complementary fruit yogurt: a stable iron isotope study in young women. Eur J Nutr. 2020;59(4):1371-1378. doi:10.1007/s00394-019-01989-4 View Source
